2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide
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Overview
Description
2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide is a compound that features a benzamide core linked to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide typically involves the following steps:
Formation of the Triazole Ring:
Attachment to Benzamide: The triazole ring is then linked to the benzamide core through a nucleophilic substitution reaction, where the amino group of the benzamide reacts with the triazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted benzamide derivatives.
Scientific Research Applications
2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
Biological Studies: It is used in studies involving cell signaling pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, thereby modulating their activity. This interaction can influence various biological pathways, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-1,2,3-triazole: Similar in structure but lacks the benzamide moiety.
2-[(1H-1,2,3-triazol-4-yl)methyl]benzamide: Similar but without the methyl group on the triazole ring.
Uniqueness
2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide is unique due to the presence of both the amino group and the methyl group on the triazole ring, which can enhance its binding affinity and specificity towards biological targets .
Properties
Molecular Formula |
C11H13N5O |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-amino-N-[(1-methyltriazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C11H13N5O/c1-16-7-8(14-15-16)6-13-11(17)9-4-2-3-5-10(9)12/h2-5,7H,6,12H2,1H3,(H,13,17) |
InChI Key |
IWCSKVMGSOQYQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CNC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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